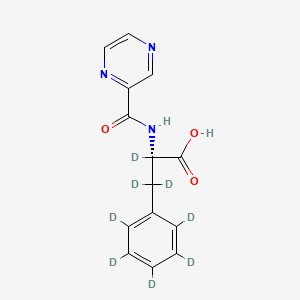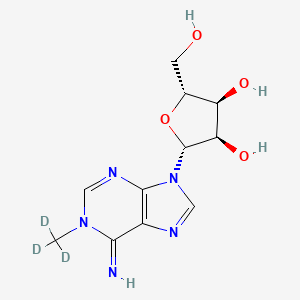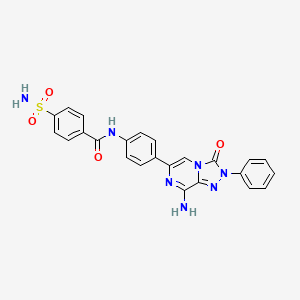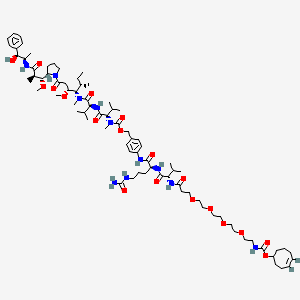
Tco-peg4-VC-pab-mmae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tco-peg4-VC-pab-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a cleavable linker (Tco-peg4-VC-pab) and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tco-peg4-VC-pab-mmae involves multiple steps:
Synthesis of the linker (Tco-peg4-VC-pab): This involves the attachment of Tco (trans-cyclooctene) to a polyethylene glycol (PEG) spacer, followed by the addition of valine-citrulline (VC) and para-aminobenzyl (pab) groups.
Conjugation with MMAE: The linker is then conjugated with monomethyl auristatin E (MMAE) through a series of chemical reactions, including click chemistry reactions such as the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure high purity and consistency. The process includes:
Automated Synthesis: Utilizing automated synthesizers to perform the multi-step synthesis efficiently.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Tco-peg4-VC-pab-mmae undergoes several types of chemical reactions:
Click Chemistry Reactions: The Tco group undergoes inverse electron demand Diels-Alder reactions (iEDDA) with tetrazine-containing molecules.
Cleavage Reactions: The valine-citrulline (VC) linker is cleavable, allowing the release of MMAE upon reaching the target site.
Common Reagents and Conditions
Reagents: Tetrazine-containing molecules, solvents such as dimethyl sulfoxide (DMSO), and various catalysts.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major product of these reactions is the release of monomethyl auristatin E (MMAE) at the target site, which exerts its cytotoxic effects by inhibiting tubulin polymerization .
科学的研究の応用
Tco-peg4-VC-pab-mmae has a wide range of scientific research applications:
作用機序
Tco-peg4-VC-pab-mmae exerts its effects through the following mechanism:
Targeting: The ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage: The valine-citrulline linker is cleaved, releasing MMAE inside the cancer cell.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
類似化合物との比較
Similar Compounds
DBCO-PEG4-VC-PAB-MMAE: Another ADC linker conjugate with a similar structure and mechanism of action.
Auristatins: A class of tubulin inhibitors used in various ADCs.
Maytansinoids: Another class of cytotoxic agents used in ADCs.
Uniqueness
Tco-peg4-VC-pab-mmae is unique due to its use of the Tco group, which allows for efficient click chemistry reactions, and its cleavable valine-citrulline linker, which ensures targeted release of MMAE at the cancer site .
特性
分子式 |
C78H127N11O19 |
|---|---|
分子量 |
1522.9 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16+/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |
InChIキー |
RCUWIJNSWOFTSK-CYFMCQSESA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


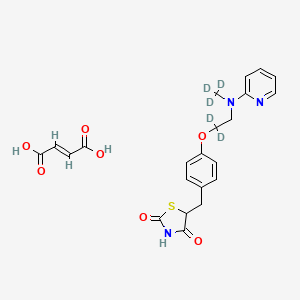
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
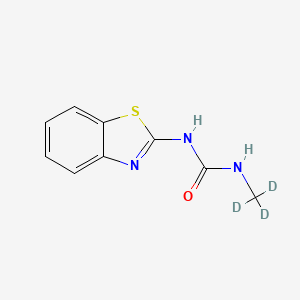
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
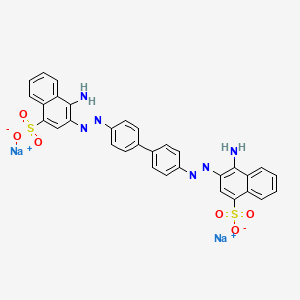

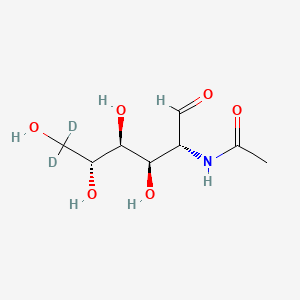
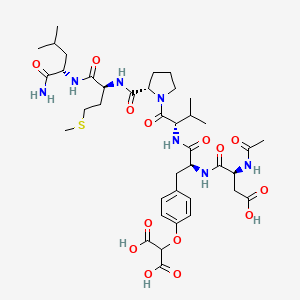
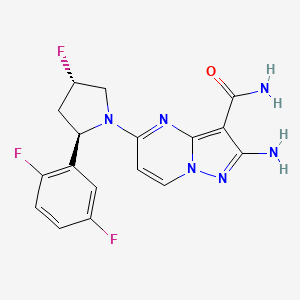
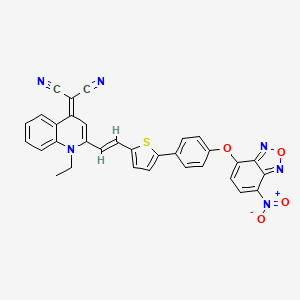
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
